molecular formula C21H28N4O4S B2646566 N-(4-(N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide CAS No. 1797586-83-4

N-(4-(N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2646566
CAS No.: 1797586-83-4
M. Wt: 432.54
InChI Key: ZJRTXYZZDPTWFP-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide (CAS 1797586-83-4) is a synthetic organic compound with a molecular formula of C21H28N4O4S and a molecular weight of 432.5 g/mol . Its structure integrates several pharmacologically relevant motifs, including a pyrimidinone core, a cyclopentyl group, a phenylsulfonamide linkage, and an isobutyramide terminus . The presence of these features, particularly the sulfonamide group, suggests potential for high-affinity binding to various enzymes and receptors, making it a valuable compound for exploratory biological screening. Researchers can employ this chemical as a key intermediate or building block in medicinal chemistry programs, especially in the synthesis of targeted libraries for high-throughput screening. The SMILES notation for this compound is CC(C)C(=O)Nc1ccc(S(=O)(=O)NCCn2cnc(C3CCCC3)cc2=O)cc1 . Given its complex structure, it is a candidate for investigating inhibitors of specific enzymatic pathways or for use in structure-activity relationship (SAR) studies to optimize lead compounds in drug discovery research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethylsulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-15(2)21(27)24-17-7-9-18(10-8-17)30(28,29)23-11-12-25-14-22-19(13-20(25)26)16-5-3-4-6-16/h7-10,13-16,23H,3-6,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRTXYZZDPTWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC(=CC2=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the pyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Isobutyramide Moiety: This can be done through an amide coupling reaction using isobutyric acid or its derivatives, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Pyrimidinone vs. Pyrrolo[2,3-d]pyrimidine: The target compound’s pyrimidinone core differs from the pyrrolo[2,3-d]pyrimidine scaffold in 7-cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (10b) ().
  • Cyclopentyl Substituent Positioning :
    The target compound’s 4-cyclopentyl group contrasts with the 7-cyclopentyl substituent in 10b. Positional differences influence steric bulk and hydrophobic interactions, which could modulate target selectivity or metabolic stability .

Sulfamoyl Phenyl Group Variations

  • Sulfamoyl Linkers: The ethyl sulfamoyl bridge in the target compound is structurally distinct from the direct sulfamoyl-phenyl linkages in 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ().
  • Heterocyclic Sulfonamide Partners: Analogs like N-(4-(N-5-methyl-isoxazol-3-yl)sulfamoyl)phenyl derivatives () replace the pyrimidinone-ethyl group with isoxazole or thiazole rings. These heterocycles confer varied electronic properties; for example, isoxazole’s electron-deficient nature may enhance π-stacking, whereas the pyrimidinone’s carbonyl group offers hydrogen-bond acceptor sites .

Terminal Functional Group Comparisons

  • Isobutyramide vs. Carboxamide/Formamide :
    The isobutyramide terminus in the target compound differs from the carboxamide in 10b () or the formamide in N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)formamide (). Isobutyramide’s branched alkyl chain may improve lipophilicity and membrane permeability compared to linear or aromatic termini .

Molecular Weight and Formula

Compound Molecular Formula Molecular Weight (g/mol) Reference
Target Compound ~C23H29N5O4S* ~483.6 -
10b () C31H33N8O4S 613.23
2-(1,3-dioxoisoindolin-2-yl) derivative () C24H23N5O5S 493.53

*Estimated based on structural analysis.

Key Differentiators and Implications

  • Unique Cyclopentyl-Pyrimidinone Core: The target’s 4-cyclopentyl-pyrimidinone motif is rare in the literature, distinguishing it from analogs with pyrrolo-pyrimidine or isoxazole cores. This could confer novel binding modes in kinase or protease inhibition .

Biological Activity

N-(4-(N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyrimidine ring : A six-membered ring containing nitrogen atoms.
  • Cyclopentyl group : A five-membered hydrocarbon ring attached to the pyrimidine.
  • Sulfamoyl and isobutyramide moieties : These functional groups contribute to the compound's biological properties.
PropertyValue
Molecular FormulaC19H25N3O4S
Molecular Weight391.5 g/mol
CAS Number1797589-11-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit various enzymes or receptors involved in critical signaling pathways, potentially leading to therapeutic effects in various diseases.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit kinases or proteases, disrupting cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Properties : Research indicates potential efficacy in inhibiting tumor growth by targeting cancer cell proliferation pathways.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Anticancer Activity :
    • A study demonstrated that the compound effectively inhibited cell proliferation in multiple cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved the disruption of key signaling pathways associated with cell survival and growth .
  • Antimicrobial Efficacy :
    • Research indicated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
  • In Vivo Studies :
    • In vivo studies have shown promising results regarding the pharmacokinetics and bioavailability of the compound, indicating that it can be effectively absorbed and utilized by biological systems .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamideAnticancer, AntimicrobialExhibits similar structural features
N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-thiophenemethylureaModerate anticancer activityDifferent substituent impacts efficacy

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